Welcome to the BenchChem Online Store!
molecular formula C7H6BrCl B146248 3-Chlorobenzyl bromide CAS No. 766-80-3

3-Chlorobenzyl bromide

Cat. No. B146248
M. Wt: 205.48 g/mol
InChI Key: LZIYAIRGDHSVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05414001

Procedure details

A solution of 260 ul of 3-chlorobenzyl alcohol dissolved in 2.5 ml of dry tetrahydrofuran is cooled to 0° C. and 120 ul of PBr3 added. The reaction is stirred for 3 hours and extracted with ether. The organic layer is washed with saturated sodium bicarbonate and evaporated to give the desired product.
Quantity
260 μL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
120 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5]O.P(Br)(Br)[Br:11]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][Br:11]

Inputs

Step One
Name
Quantity
260 μL
Type
reactant
Smiles
ClC=1C=C(CO)C=CC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
120 μL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer is washed with saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(CBr)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.